molecular formula C6H10N4 B582047 2-Amino-3-(ethylamino)pyrazine CAS No. 912773-15-0

2-Amino-3-(ethylamino)pyrazine

Cat. No.: B582047
CAS No.: 912773-15-0
M. Wt: 138.174
InChI Key: FUHUMDWVJYSYSV-UHFFFAOYSA-N
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Description

2-Amino-3-(ethylamino)pyrazine is a heterocyclic organic compound with the molecular formula C6H10N4. It is characterized by a pyrazine ring substituted with an amino group at the second position and an ethylamino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(ethylamino)pyrazine typically involves the reaction of 2,3-dichloropyrazine with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(ethylamino)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(ethylamino)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(ethylamino)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2-Amino-3-(methylamino)pyrazine
  • 2-Amino-3-(propylamino)pyrazine
  • 2-Amino-3-(butylamino)pyrazine

Comparison: Compared to its analogs, 2-Amino-3-(ethylamino)pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further chemical modifications .

Biological Activity

2-Amino-3-(ethylamino)pyrazine is a heterocyclic organic compound with the molecular formula C6H10N4. Its structure consists of a pyrazine ring substituted with an amino group at the second position and an ethylamino group at the third position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2,3-dichloropyrazine with ethylamine under controlled conditions. This reaction is performed in an inert atmosphere at temperatures ranging from 50-80°C to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, potentially by interfering with specific enzymes involved in microbial metabolism. For instance, it may inhibit enzymes critical for cell wall synthesis or metabolic pathways essential for microbial survival.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. In vitro tests have demonstrated that this compound can induce cytotoxicity in several cancer cell lines. For example, it showed potent antiproliferative effects against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Comparison AgentReference
HCT116 (Colon Cancer)15Doxorubicin
HEP2 (Epidermoid)20Doxorubicin

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. For instance, its inhibitory effect on enzymes involved in microbial growth suggests a competitive inhibition mechanism, where the compound competes with natural substrates for binding sites.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study published in Chemical Biology evaluated a series of pyrazine derivatives, including this compound, against various cancer cell lines. The results indicated that this compound displayed significant antiproliferative activity, particularly against HCT116 cells .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial agents, this compound was tested against a panel of bacterial strains. The results showed marked inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

3-N-ethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUMDWVJYSYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671895
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-15-0
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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